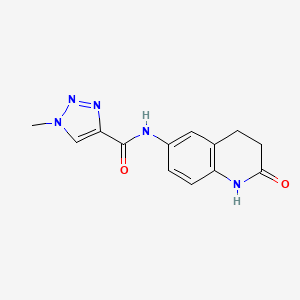

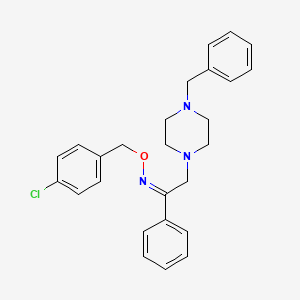

![molecular formula C15H13ClN2O B2687153 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 791633-38-0](/img/structure/B2687153.png)

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” is a chemical compound. It is related to Oxcarbazepine, which is also known as 10,11-Dihydro-10-oxo-5h-dibenz [b,f]azepine-5-carboxamide .

Synthesis Analysis

The synthesis of compounds related to “10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” has been reported in the literature. For example, three novel host materials based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif were designed and synthesized .Molecular Structure Analysis

The molecular structure of “10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” can be represented by the SMILES stringC1Cc2ccccc2Nc3ccccc13 . This indicates that the compound has a tricyclic structure with a seven-membered ring.

Scientific Research Applications

Chemical Properties

“10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” has a molecular weight of 272.73 . It is a pale-yellow to yellow-brown solid . Its IUPAC name is 10-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide .

Synthesis of Novel Host Materials

This compound has been used in the synthesis of three novel host materials (D-PY, S-CZ, and S-TPA) based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif . The donor groups, triphenylamine (TPA) and carbazole (CZ), were attached at different positions of the central core to study the effect of the variation of structure .

Preparation of Pharmacologically Important Derivatives

5H-Dibenz[b,f]azepine, a related compound, can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .

Synthesis of Aminophenol Derivatives

5H-Dibenz[b,f]azepine can also be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .

Research on Molecular Structure

The molecular structure of 10,11-dihydro-5H-dibenzo[b,f]azepine, a related compound, has been studied . This research can provide insights into the properties and potential applications of “10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide”.

Potential Applications in Organic Electronics

Given its use in the synthesis of novel host materials , “10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide” may have potential applications in organic electronics. However, more research is needed to confirm this.

properties

IUPAC Name |

5-chloro-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILOKTCUWIPXDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

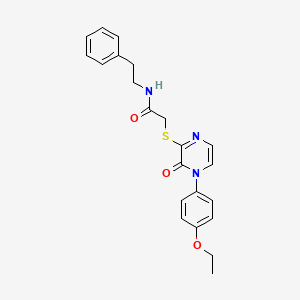

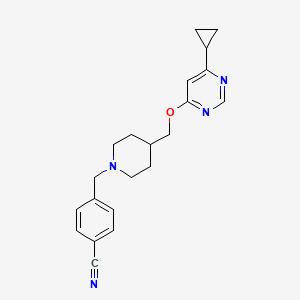

![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2687073.png)

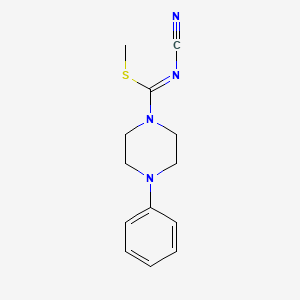

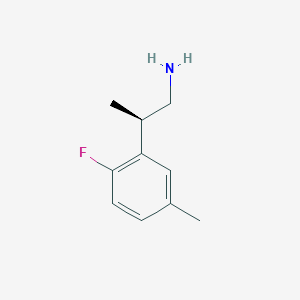

![1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2687077.png)

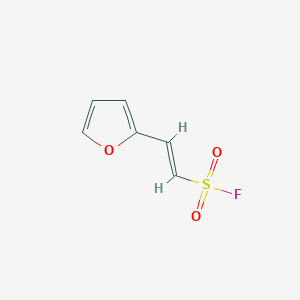

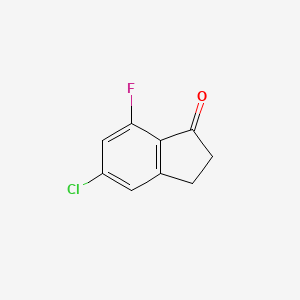

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)

![1'-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2687084.png)

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)

![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide](/img/structure/B2687092.png)